

PFI-3 Selectivity Profile: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **PFI-653**

Cat. No.: **B611787**

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It is highly likely that "**PFI-653**" is a typographical error and the intended compound of interest is PFI-3, a well-characterized chemical probe. This guide provides a comprehensive analysis of the selectivity and performance of PFI-3.

PFI-3 is a potent and cell-permeable chemical probe that selectively targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, specifically SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (PB1(5)).^{[1][2]} By competitively binding to the acetyl-lysine binding pocket of these bromodomains, PFI-3 disrupts the interaction of the SWI/SNF complex with acetylated histones, leading to altered gene expression and cellular processes.^{[3][4]}

On-Target Activity

PFI-3 demonstrates high affinity for its intended bromodomain targets. The binding affinities, primarily determined by Isothermal Titration Calorimetry (ITC) and BROMOScan™ technology, are summarized below.

Target Bromodomain	Assay Type	Dissociation Constant (Kd)
SMARCA2/4	Isothermal Titration Calorimetry (ITC)	89 nM[4]
SMARCA2	BROMOScan™	55 nM[5]
SMARCA4	BROMOScan™	110 nM[5]
PB1(5)	BROMOScan™	Data not consistently reported in nM

Off-Target Selectivity Profiling

PFI-3 has been profiled against a panel of kinases and a broader range of other protein targets to assess its selectivity.

Kinase Selectivity

PFI-3 has been screened against a panel of 36 kinases, and the available literature consistently reports no significant cross-reactivity.[1][2][6] However, specific quantitative data, such as IC₅₀ values or percentage of inhibition at a given concentration for each of the 36 kinases, are not publicly available in the reviewed sources. Therefore, a detailed comparative table with quantitative values for off-target kinases cannot be provided at this time.

Target Class	Number of Targets Screened	Summary of Findings
Kinases	36	No significant cross-reactivity observed.[1][2][6]

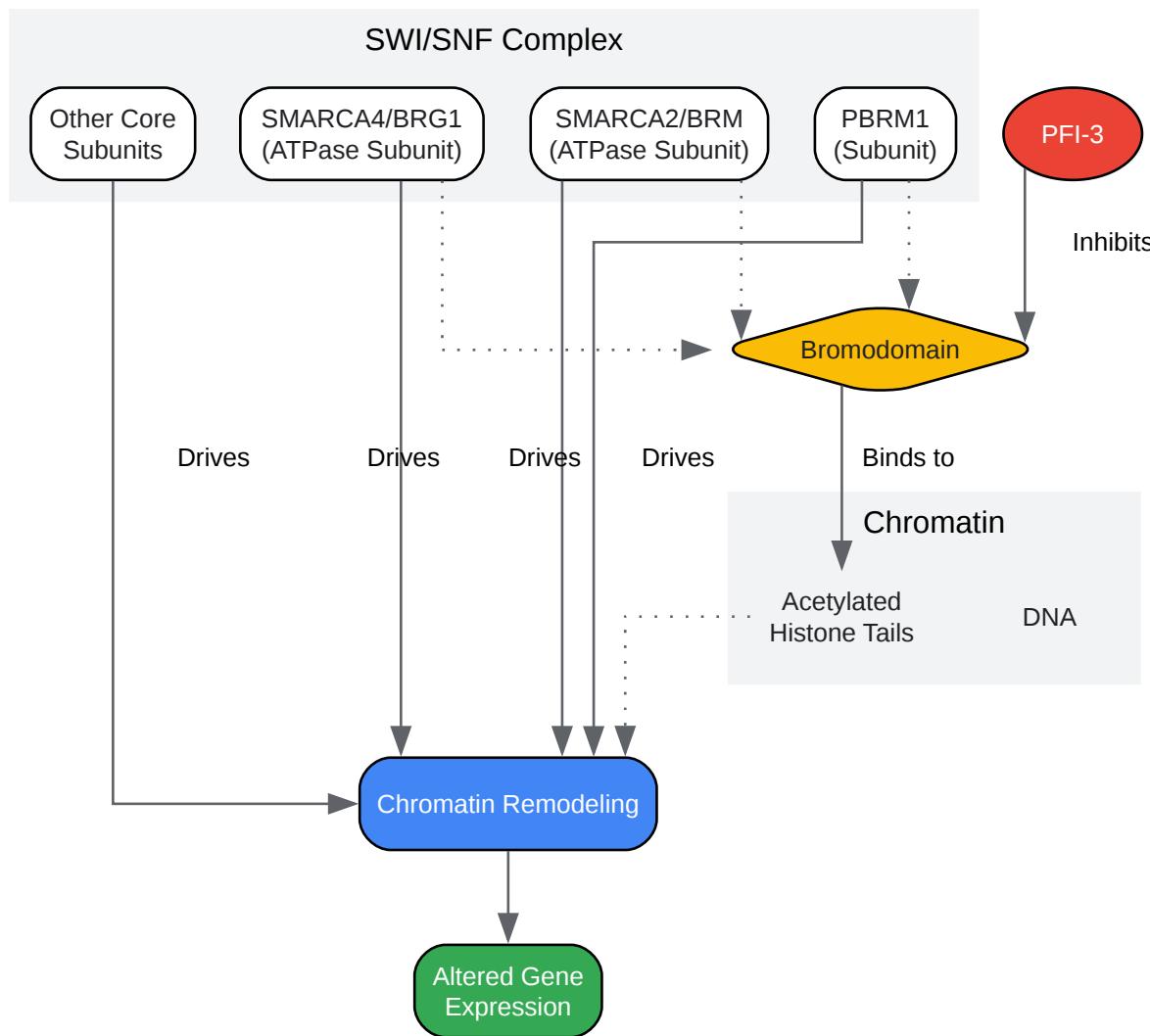
Broader Off-Target Profile

To further assess its specificity, PFI-3 was screened against a panel of 102 cellular receptors and 30 enzymes. The results indicated a high degree of selectivity, with only weak interactions observed with four G-protein coupled receptors (GPCRs) at micromolar concentrations.[6]

Signaling Pathway of PFI-3 Target

PFI-3 inhibits the function of the SWI/SNF complex, a key regulator of chromatin structure and gene expression. The complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby influencing DNA accessibility for transcription, replication, and repair.

Mechanism of PFI-3 Action on the SWI/SNF Complex



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Caption: PFI-3 inhibits the binding of SWI/SNF bromodomains to acetylated histones, thereby preventing chromatin remodeling and altering gene expression.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental data.

Below are protocols for key assays used to characterize the selectivity and cellular activity of PFI-3.

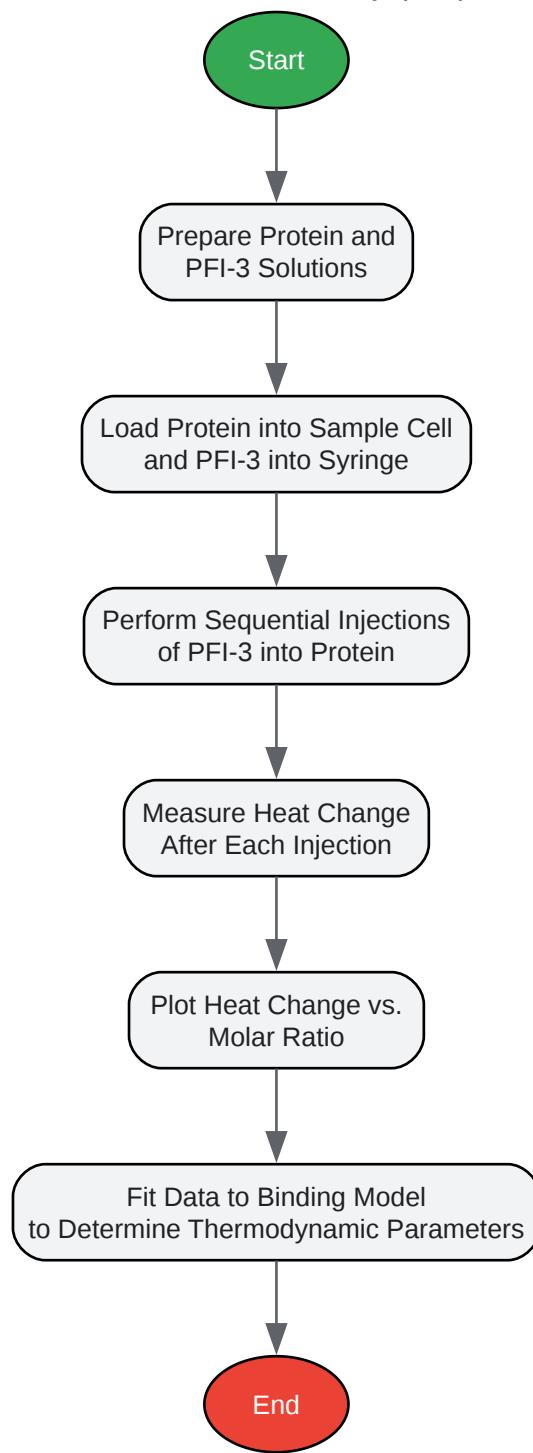
Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of PFI-3 to its target bromodomains.

Methodology:

- Protein and Compound Preparation:
 - Recombinant bromodomain proteins (e.g., SMARCA2, SMARCA4) are expressed and purified.
 - The protein concentration is accurately determined.
 - PFI-3 is dissolved in the same buffer as the protein to minimize heats of dilution.
- ITC Experiment:
 - The purified protein is loaded into the sample cell of the calorimeter.
 - The PFI-3 solution is loaded into the injection syringe.
 - A series of small, sequential injections of PFI-3 are made into the protein solution at a constant temperature.
- Data Acquisition and Analysis:
 - The heat change associated with each injection is measured.
 - The data are plotted as heat change per injection versus the molar ratio of ligand to protein.
 - The resulting binding isotherm is fitted to a suitable binding model to calculate K_d , n , and ΔH .

Isothermal Titration Calorimetry (ITC) Workflow

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Caption: Workflow for determining the binding affinity of PFI-3 to its target bromodomains using ITC.

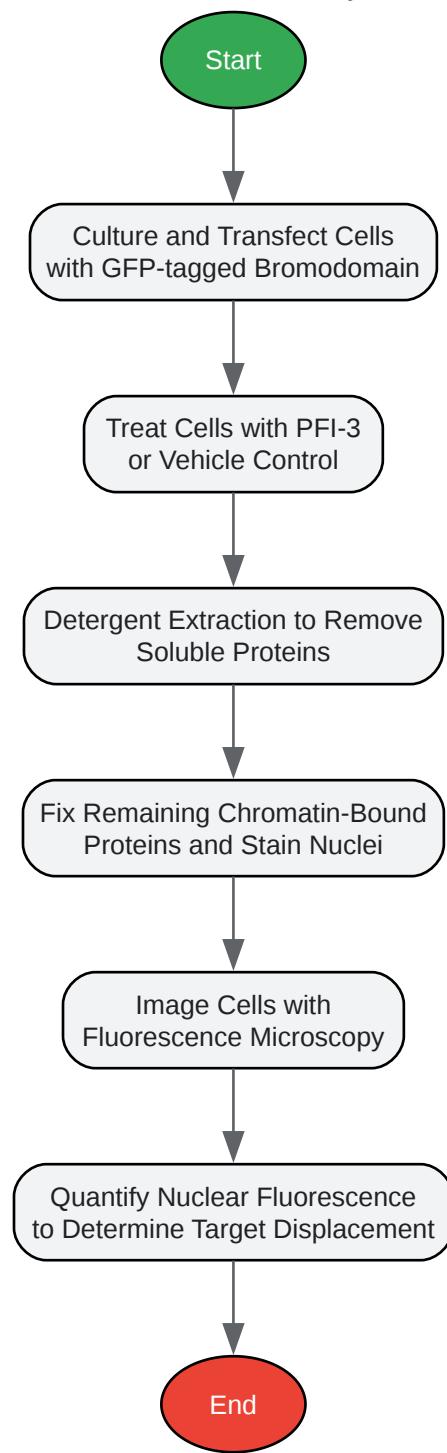
In Situ Cell Extraction Assay

Objective: To assess the ability of PFI-3 to engage and displace its target bromodomains from chromatin in a cellular context.

Methodology:

- Cell Culture and Transfection:
 - A suitable cell line (e.g., U2OS) is cultured on glass coverslips.
 - Cells are transfected with a plasmid encoding a fluorescently tagged version of the target bromodomain (e.g., GFP-SMARCA4-bromodomain).
- Compound Treatment:
 - Cells are treated with varying concentrations of PFI-3 or a vehicle control (e.g., DMSO) for a defined period.
- Detergent Extraction:
 - Cells are washed with a buffer containing a mild non-ionic detergent (e.g., Triton X-100). This removes soluble, non-chromatin-bound proteins.
- Fixation and Staining:
 - The remaining chromatin-bound proteins are fixed with paraformaldehyde.
 - The nuclei are counterstained with a DNA dye (e.g., DAPI or Hoechst).
- Imaging and Quantification:
 - The coverslips are imaged using fluorescence microscopy.
 - The intensity of the fluorescent signal within the nucleus is quantified. A decrease in nuclear fluorescence indicates displacement of the bromodomain from chromatin by PFI-3.

In Situ Cell Extraction Assay Workflow

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Caption: Workflow for assessing the cellular target engagement of PFI-3.

Conclusion

PFI-3 is a highly selective chemical probe for the bromodomains of the SWI/SNF complex subunits SMARCA2, SMARCA4, and PB1(5). Its selectivity has been established through screenings against a panel of kinases and a broader array of cellular receptors and enzymes, with minimal off-target effects reported. While specific quantitative data for its interaction with a 36-kinase panel are not publicly detailed, the consistent reporting of "no significant cross-reactivity" underscores its specificity. The provided experimental protocols offer a foundation for researchers to independently validate and utilize PFI-3 to investigate the biological roles of the SWI/SNF complex.

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